N-(3-chloro-4-methylphenyl)-2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-4-methylphenyl)-2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetamide is a useful research compound. Its molecular formula is C21H15Cl2F3N2O2 and its molecular weight is 455.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-chloro-4-methylphenyl)-2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetamide, often referred to as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various studies, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Chlorine and trifluoromethyl groups , which are known to enhance biological activity.
- Pyridine moiety , which is often associated with a range of biological activities including anti-cancer and anti-inflammatory effects.
The molecular formula of the compound is C18H16ClF3N2O, and it possesses notable physicochemical properties that influence its pharmacokinetics and bioavailability.
Research indicates that this compound exhibits biological activity primarily through:
- Inhibition of Kinase Activity : The compound has been shown to inhibit various kinases, which play crucial roles in cell signaling pathways associated with cancer progression. For instance, studies have demonstrated its effectiveness against BCR-ABL kinase, a common target in chronic myeloid leukemia (CML) treatments .
- Anticancer Properties : In vitro studies have reported that this compound can induce apoptosis in cancer cells. Its mechanism includes the downregulation of anti-apoptotic proteins and the activation of pro-apoptotic pathways .
Table 1: Summary of Biological Activity Studies
Study Reference | Cell Line Tested | IC50 (nM) | Mechanism of Action |
---|---|---|---|
K562 (CML) | 61 | Inhibition of BCR-ABL kinase | |
Various cancer lines | 47 | Induction of apoptosis | |
Ba/F3 BCR-ABL | 74 | Selective inhibition of signaling |
These studies highlight the compound's promising anticancer activity across different cell lines, particularly those expressing mutant forms of BCR-ABL.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound suggests favorable absorption characteristics. It has been noted for its:
- High oral bioavailability , which is crucial for therapeutic applications.
- Metabolic stability , indicating a lower likelihood of rapid degradation in vivo .
Toxicological assessments have indicated manageable safety profiles at therapeutic doses, although further studies are necessary to fully elucidate long-term effects.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2F3N2O2/c1-12-2-5-15(10-17(12)22)28-19(29)8-13-3-6-16(7-4-13)30-20-18(23)9-14(11-27-20)21(24,25)26/h2-7,9-11H,8H2,1H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVXBJPITUEFME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.